Pyridine-4-boronic acid

Vue d'ensemble

Description

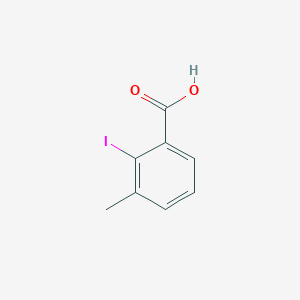

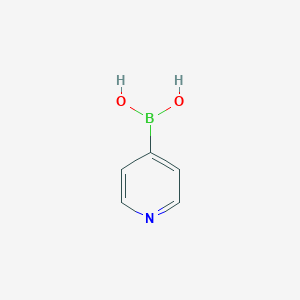

Pyridine-4-boronic acid is a type of boronic acid derivative . It is a versatile compound with unique properties, including the ability to form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker . It is also an effective catalyst for amide synthesis reactions .

Synthesis Analysis

Boronic acids, including Pyridine-4-boronic acid, can be used as building blocks and synthetic intermediates . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . Pyridine-4-boronic acid can also be used as a catalyst to act as a dehydrative condensation agent to synthesize amides using carboxylic acid and amines as raw materials .Molecular Structure Analysis

The molecular formula of Pyridine-4-boronic acid is C5H6BNO2 . Its molecular weight is 122.92 g/mol . The InChI key is QLULGIRFKAWHOJ-UHFFFAOYSA-N .Chemical Reactions Analysis

As a boronic acid, Pyridine-4-boronic acid can engage in reactions with aldehydes and ketones, leading to the formation of boronate esters . It can also promote dehydrative condensation to generate amides in the presence of carboxylic acids and amines .Physical And Chemical Properties Analysis

Pyridine-4-boronic acid has a molecular weight of 122.92 g/mol . It is capable of forming hydrogen bonds and interacting with metal ions .Applications De Recherche Scientifique

Organic Synthesis

Pyridine-4-boronic acid is a valuable tool in organic synthesis . Its unique chemical properties allow it to participate in various chemical reactions, making it a versatile reagent .

Drug Discovery

This compound plays a significant role in drug discovery . It has been used in the preparation of HIV-1 protease inhibitors, which are drugs used to treat HIV infection .

Cancer Therapeutics

Pyridine-4-boronic acid is also used in the development of potential cancer therapeutics . Specifically, it has been used in the creation of PDK1 and protein kinase CK2 inhibitors .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry .

Ligand-Free Palladium-Catalyzed Suzuki Coupling Reactions

Pyridine-4-boronic acid can be used in ligand-free palladium-catalyzed Suzuki coupling reactions . These reactions are performed under microwave irradiation .

Sensing Applications

Boronic acids, including Pyridine-4-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Mécanisme D'action

Target of Action

Pyridine-4-boronic acid is primarily used as a reagent in cross-coupling reactions . It is commonly used in the Suzuki-Miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The primary targets of Pyridine-4-boronic acid are the carbon atoms involved in the bond formation .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the Pyridine-4-boronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway influenced by Pyridine-4-boronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects include the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its use in reactions is generally environmentally benign . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of Pyridine-4-boronic acid’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In the presence of carboxylic acids and amines, it can also promote dehydrative condensation to generate amides, serving as a key intermediate in the production of peptides and proteins .

Action Environment

The action of Pyridine-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Orientations Futures

Pyridine-4-boronic acid exhibits a range of interesting properties, making it highly useful in the design and synthesis of novel materials . Its ability to form hydrogen bonds and interact with metal ions makes it a useful building block in crystal engineering . Therefore, extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs .

Propriétés

IUPAC Name |

pyridin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLULGIRFKAWHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370269 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-4-boronic acid | |

CAS RN |

1692-15-5 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Pyridine-4-boronic acid in organic synthesis?

A1: Pyridine-4-boronic acid is a valuable reagent in organic synthesis, primarily known for its role in Suzuki cross-coupling reactions. [, ] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and various (hetero)aryl halides. [] This reaction is particularly useful for introducing the electron-deficient pyridine ring into complex molecules.

Q2: Can you provide examples of specific applications of Pyridine-4-boronic acid derivatives in materials science?

A2: Derivatives of Pyridine-4-boronic acid, like the pinacol ester, have proven useful in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). [] For instance, it plays a crucial role in forming C3-symmetric trimeric boroxine molecules, which contribute to the pore-space partitioning within these porous materials, ultimately enhancing gas sorption properties. []

Q3: How does the structure of Pyridine-4-boronic acid contribute to its reactivity in Suzuki coupling reactions?

A3: Pyridine-4-boronic acid possesses a boronic acid group (-B(OH)2) at the para position of the pyridine ring. This group acts as a nucleophile in the Suzuki coupling, readily reacting with palladium catalysts and facilitating transmetalation, a key step in the catalytic cycle. [] The electron-deficient nature of the pyridine ring further enhances its reactivity towards nucleophilic attack. []

Q4: Are there any reported limitations or challenges associated with using Pyridine-4-boronic acid in synthesis?

A4: While Pyridine-4-boronic acid is generally a versatile reagent, its electron-deficient nature can sometimes hinder certain reactions. Additionally, achieving high yields in Suzuki coupling reactions with highly electron-deficient substrates like 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester can be challenging. []

Q5: Has Pyridine-4-boronic acid been explored in the development of fluorescent probes or dyes?

A5: Yes, Pyridine-4-boronic acid plays a crucial role in synthesizing the biocompatible fluorophore DANPY (dimethylaminonaphthylpyridinium). [, ] It participates in a Suzuki coupling reaction with a brominated naphthalene derivative, followed by further modifications to introduce the pyridinium cation and tune its fluorescence properties. [, ]

Q6: Are there any reported crystal structures involving Pyridine-4-boronic acid?

A6: Yes, several crystal structures incorporating Pyridine-4-boronic acid or its derivatives have been reported. For instance, a new compound comprising Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate was synthesized and structurally characterized using single-crystal X-ray diffraction. [] This study revealed a monoclinic crystal system with hydrogen bonding interactions contributing to a 3D network. [] Another example involves the formation of tetrapyridinecopper(II) bis(triiodide) crystals, where Pyridine-4-boronic acid acts as a precursor. []

Q7: Have computational methods been employed to study Pyridine-4-boronic acid?

A7: While specific examples of computational studies focusing on Pyridine-4-boronic acid itself are not provided in the provided abstracts, the use of density functional theory (DFT) calculations is mentioned in the context of a new compound featuring a Pyridine-4-boronic acid cation and a Pt(CN)4 anion salt. [] DFT calculations are valuable tools for investigating electronic structures, bonding properties, and predicting various molecular properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)